

Machine learning validation Idasanutlin predicted compounds

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Compound Focus: Idasanutlin

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Machine Learning Models and Performance

Machine learning (ML) plays a crucial role in modern drug discovery by rapidly screening compound libraries and predicting drug candidates with high precision [1]. The table below summarizes the performance of different ML models and techniques as reported in recent studies.

Model/Technique	Application / Target	Key Metrics / Performance	Reference / Context
Random Forest (RF)	Predict active p53/MDM2 inhibitors [2]	Mean Accuracy: 0.90 ; Mean AUC: 0.95 [2]	Compared against SVM and ANN.
Support Vector Machine (SVM)	Predict active p53/MDM2 inhibitors [2]	Mean Accuracy: 0.89 ; Mean AUC: 0.95 [2]	Compared against RF and ANN.
Artificial Neural Network (ANN)	Predict active p53/MDM2 inhibitors [2]	Mean Accuracy: 0.88 ; Mean AUC: 0.94 [2]	Compared against RF and SVM.

Model/Technique	Application / Target	Key Metrics / Performance	Reference / Context
Similarity Search & Clustering	Identify novel MDM2 inhibitor scaffolds from ChEMBL [2]	Identified compounds with optimal pharmacokinetic profiles [2]	Pre-processing step for ML model training.
CLAPE-SMB	Predict protein-DNA binding sites [3]	Performance comparable to methods using 3D data [3]	Uses contrastive learning and pre-trained encoders.
AGL-EAT-Score	Predict protein-ligand binding affinity [3]	Regression model based on graph learning [3]	Used gradient boosting trees.
PoLiGenX	Generate ligands with favorable protein poses [3]	Reduced steric clashes and strain energies [3]	A generative diffusion model.

Experimental Validation and Protocols

The transition from *in silico* predictions to validated biological activity requires rigorous experimental testing. The following table outlines key experimental methodologies and findings from studies involving **Idasanutlin** and related compounds.

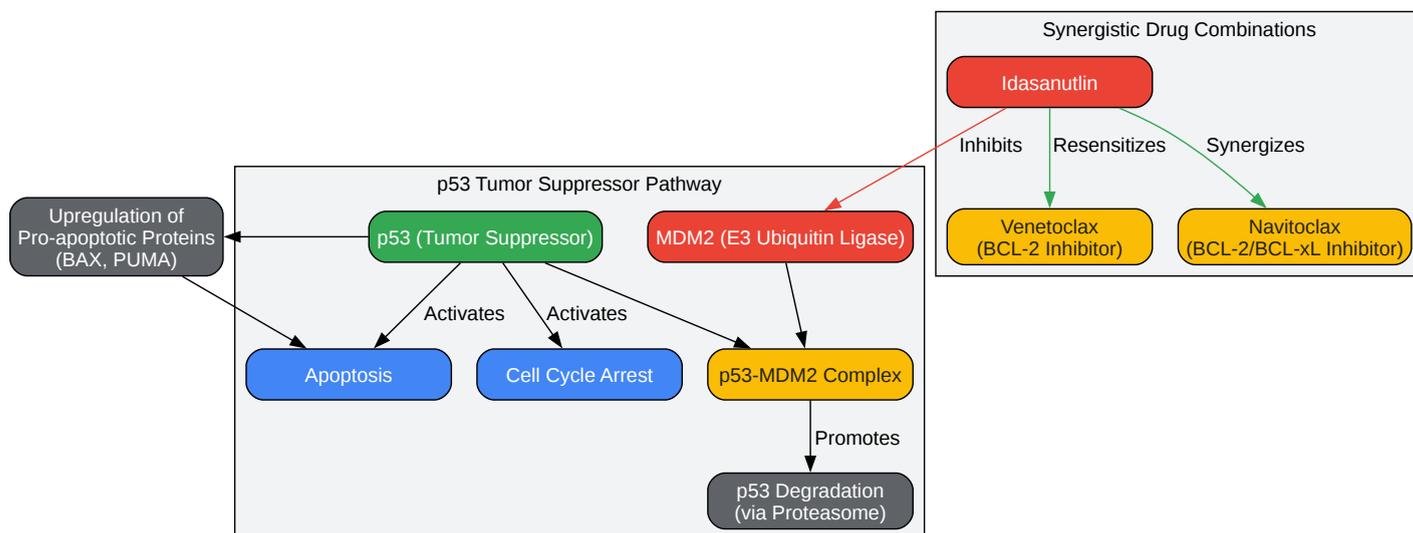
Experimental Area	Protocol / Method Description	Key Findings / Outcome	Reference / Context
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| **High-Throughput Drug Screening** | • **Cell Lines:** KCNR, SJNB12 (neuroblastoma, TP53 wildtype). • **Process:** Expose to compound library +/- Venetoclax. • **Viability Assay:** MTT assay after 72h [4]. | Identified **Idasanutlin** as a top hit that resensitizes Venetoclax-resistant cells [4]. | Screen of 209-compound library. | | **In Vitro Synergy Studies (T-ALL)** | • **Models:** MOLT-3 cell line, Patient-Derived Xenograft (PDX) lines. • **Assays:** CellTiter-Glo (viability), Caspase-Glo 3/7 (apoptosis). • **Analysis:** Synergy calculated using SynergyFinder [5]. | **Idasanutlin** + **Navitoclax** induced synergistic apoptotic cell death [5]. | p53-dependent activity confirmed via CRISPR/Cas9 KO. | | **In Vivo Efficacy Studies (T-ALL)** | • **Models:** NSG

mice engrafted with T-ALL PDX cells. • **Dosing: Idasanutlin** (40 mg/kg, oral, 5-days-on/2-off), Navitoclax (100 mg/kg, oral, daily) for 14 days. • **Monitoring:** Peripheral blood flow cytometry for human CD45 [5]. | Combination therapy showed **tumor regression** and **significant survival increase** [5]. | Tested on four different T-ALL PDX lines. | | **In Vivo Efficacy Studies (Neuroblastoma)** | • **Models:** Neuroblastoma cell line and PDX xenografts. • **Therapy: Idasanutlin** + Venetoclax combination [4]. | Led to **tumor regression** and superior efficacy over single-agent therapy in BCL-2-dependent models [4]. | Preclinical model supporting clinical development. | | **Molecular Docking & Dynamics** | Used to gain insights into how screened compounds disrupt the MDM2-p53 complex [2]. | Validated the binding patterns and stability of candidate drugs to their targets [2] [6]. | Common computational validation after ML screening. |

Signaling Pathways and Workflows

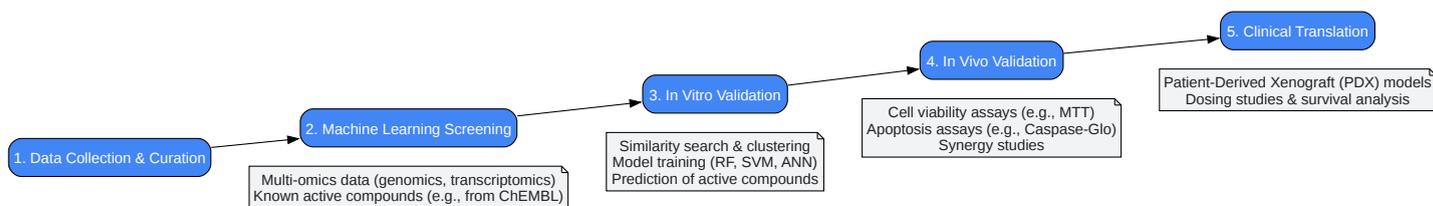
The therapeutic effect of **Idasanutlin** is centered on reactivating the p53 tumor suppressor pathway. The diagram below illustrates the key mechanisms and synergistic combinations.



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The diagram above shows that **Idasanutlin** inhibits MDM2, disrupting its interaction with p53 [2] [7]. This stabilizes p53, leading to cell cycle arrest and apoptosis. A key mechanism of this apoptosis is the p53-mediated **upregulation of pro-apoptotic proteins like BAX and PUMA (BBC3)** [5]. This creates a dependency on anti-apoptotic proteins like BCL-2 for survival, which is the rationale for the potent synergy observed when **Idasanutlin** is combined with BCL-2 family inhibitors like **Venetoclax** or **Navitoclax** [4] [5].

Furthermore, the typical workflow integrating machine learning and experimental validation is summarized below.



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Key Insights for Researchers

- **Model Selection:** While advanced deep learning models are available, ensemble methods like **Random Forest** can provide highly accurate, robust, and potentially more interpretable predictions for classifying active MDM2 inhibitors [2].
- **Combination Therapy is Key:** Monotherapy with MDM2 inhibitors like **Idasanutlin** often induces limited apoptosis. Its most potent application preclinically is in **rational combinations with BH3-mimetics** (Venetoclax, Navitoclax) to overcome resistance and achieve synergistic cell killing [4] [5].
- **Stratify by Genetic Markers:** Efficacy is highly dependent on the tumor's genetic background. Strongest responses are seen in models with **TP53 wild-type** status and **BCL-2 dependency**, highlighting the need for patient stratification biomarkers [4] [5].

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